![molecular formula C22H22Br2N2O10 B1147785 5,5'-Dibromo-bapta CAS No. 73630-11-2](/img/structure/B1147785.png)
5,5'-Dibromo-bapta
Overview
Description
5,5’-Dibromo-bapta is a polyamino carboxylic acid, the structure of which is that of BAPTA carrying bromine substituents at C-5 and C-5’. It has a role as a chelator . It is functionally related to a BAPTA .
Molecular Structure Analysis
The molecular formula of 5,5’-Dibromo-bapta is C22H22Br2N2O10 . The structure of 5,5’-Dibromo-bapta is that of BAPTA carrying bromine substituents at C-5 and C-5’ .Chemical Reactions Analysis
5,5’-Dibromo-bapta functions as a chelating agent by effectively binding with metal ions . This results in the formation of a complex, which has the ability to attach to various molecules, including proteins and enzymes .Physical And Chemical Properties Analysis
The molecular weight of 5,5’-Dibromo-bapta is 634.2 g/mol . It is a white to off-white solid that is soluble in water .Scientific Research Applications
5,5'-Dibromo-BAPTA has been used to study cell plate formation in plant cells. It was found that at certain concentrations, this compound inhibits cell plate formation, indicating its role in modulating cellular processes related to cytokinesis (Jürgens et al., 1994).
In research on nuclear pore complex assembly, this compound was found to inhibit multiple stages of the assembly process when added at different times during the reaction, suggesting its utility in studying nuclear pore formation (Goldberg et al., 1997).
The compound enhances the endothelial production of prostacyclin, as shown in studies with bovine aortic endothelial cells. This suggests its potential application in vascular biology and related pharmacological research (Boeynaems et al., 1993).
It has been used to determine the dissociation constants of calcium buffers, providing valuable data for biochemical research involving calcium signaling (Pethig et al., 1989).
In studies on rat hippocampal neurons, this compound was found to influence intrinsic K+ currents, highlighting its relevance in neurophysiological and neuropharmacological research (Lancaster & Batchelor, 2000).
Its role in calcium complexation has been investigated, providing insights into the molecular structure and interactions of calcium-binding compounds (Gerig et al., 1987).
It has been used in NMR spectroscopy to measure intracellular free Ca2+ concentrations in perfused ferret hearts, aiding in the understanding of excitation-contraction coupling and cellular injury during ischemia and reperfusion (Marbán et al., 1987; Marbán et al., 1990).
This compound has been used to study cytokinesis in zoosporangia, showing its necessity for the induction of cytokinesis (Jackson Sl & Hardham Ar, 1996).
Its application in the study of meiotic spindle function in frog oocytes suggests its importance in developmental biology and reproductive physiology (Li et al., 2016).
Mechanism of Action
Target of Action
The primary target of 5,5’-Dibromo-bapta is calcium ions . The compound acts as a calcium chelator, binding to calcium ions and forming a complex .
Mode of Action
5,5’-Dibromo-bapta interacts with calcium ions by effectively binding with them, resulting in the formation of a complex . This complex can attach to various molecules, including proteins and enzymes, enabling the detection of specific molecules within a given sample .
Biochemical Pathways
The compound affects the calcium signaling pathway . By controlling the cytosolic calcium concentration, it provides an important means to study the roles of calcium .
Pharmacokinetics
5,5’-Dibromo-bapta is membrane impermeant . It is introduced into cells by injecting the chelators into cells or by incubating cells with the AM ester form of the chelators . This allows the control of the cytosolic calcium concentration .
Result of Action
The action of 5,5’-Dibromo-bapta leads to a control of the concentration of calcium ions inside and outside the cell . This control is used in studies of calcium physiological activity .
Action Environment
The action, efficacy, and stability of 5,5’-Dibromo-bapta can be influenced by environmental factors. For instance, the presence of other ions in the environment can affect the binding efficiency of the compound . Additionally, the timing of the addition of 5,5’-Dibromo-bapta to the assembly reaction can have different effects .
properties
IUPAC Name |
2-[2-[2-[2-[bis(carboxymethyl)amino]-5-bromophenoxy]ethoxy]-4-bromo-N-(carboxymethyl)anilino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Br2N2O10/c23-13-1-3-15(25(9-19(27)28)10-20(29)30)17(7-13)35-5-6-36-18-8-14(24)2-4-16(18)26(11-21(31)32)12-22(33)34/h1-4,7-8H,5-6,9-12H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTRRYZOCJDOTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCOC2=C(C=CC(=C2)Br)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Br2N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149566 | |
Record name | 5,5'-Dibromo-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20149566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
111248-72-7 | |
Record name | Glycine, N,N′-[1,2-ethanediylbis[oxy(4-bromo-2,1-phenylene)]]bis[N-(carboxymethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111248-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,5'-Dibromo-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111248727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,5'-Dibromo-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20149566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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